molecular formula C9H9N3O2 B13254761 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13254761
M. Wt: 191.19 g/mol
InChI Key: LILNKGBYQKXNFR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . These methods are known for their efficiency and the ability to produce the desired compound in good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the electron density is lower.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target .

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1,5-dimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-4-10-12(2)8(6)11-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

LILNKGBYQKXNFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C(=O)O)N(N=C2)C

Origin of Product

United States

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